molecular formula C24H21ClN6OS B11984023 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B11984023
M. Wt: 477.0 g/mol
InChI Key: UBMIGFTVBURPOD-WPWMEQJKSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, a methylphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced via substitution reactions using appropriate halogenated precursors.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with acetic acid derivatives.

    Final Coupling: The final step involves coupling the triazole derivative with the acetohydrazide derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the triazole ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenated precursors, along with catalysts like palladium on carbon, can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand in coordination chemistry for catalytic applications.

    Material Science: Potential use in the development of new materials with specific electronic or photonic properties.

Biology

    Antimicrobial: Potential use as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer: Research into its efficacy as an anticancer agent, possibly through inhibition of specific enzymes or pathways.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide would depend on its specific application:

    Antimicrobial: It may inhibit bacterial or fungal enzymes, disrupting cell wall synthesis or other vital processes.

    Anticancer: It could inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.
  • Other Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis, also feature hydrazide moieties.

Uniqueness

    Structural Complexity: The presence of multiple aromatic rings and the triazole moiety makes it structurally unique.

    Its diverse functional groups may confer a wide range of biological activities, making it a versatile compound for research.

Properties

Molecular Formula

C24H21ClN6OS

Molecular Weight

477.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C24H21ClN6OS/c1-16-3-9-21(10-4-16)31-23(19-5-7-20(25)8-6-19)29-30-24(31)33-15-22(32)28-27-17(2)18-11-13-26-14-12-18/h3-14H,15H2,1-2H3,(H,28,32)/b27-17+

InChI Key

UBMIGFTVBURPOD-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=NC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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